REACTION_CXSMILES
|
[C:1]1([CH:7]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:8]([O:10]CC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:19]>O1CCOCC1>[ClH:19].[C:1]1([CH:7]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:8]([OH:10])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
985 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)N1CCCCC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
it was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with acetonitrile (15 ml)
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C(=O)O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 876 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |